3-(5-Bromo-3,4-dihydro-1H-isoquinolin-2-yl)-propionic acid methyl ester
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Overview
Description
3-(5-Bromo-3,4-dihydro-1H-isoquinolin-2-yl)-propionic acid methyl ester is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinolines are heterocyclic aromatic organic compounds, and this particular compound features a bromine atom at the 5-position of the isoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-3,4-dihydro-1H-isoquinolin-2-yl)-propionic acid methyl ester typically involves multiple steps. One common approach is the reaction of 5-bromoisoquinoline with propionic acid in the presence of a suitable catalyst, followed by esterification with methanol to obtain the methyl ester derivative.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of corresponding alcohols
Substitution: Formation of various substituted isoquinolines
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific receptors or enzymes. Industry: The compound's unique properties make it valuable in material science, such as in the development of new polymers or coatings.
Mechanism of Action
The exact mechanism of action of 3-(5-Bromo-3,4-dihydro-1H-isoquinolin-2-yl)-propionic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
5-Bromoisoquinoline
Propionic acid derivatives
Other brominated isoquinolines
Uniqueness: 3-(5-Bromo-3,4-dihydro-1H-isoquinolin-2-yl)-propionic acid methyl ester stands out due to its specific structural features, such as the presence of the bromine atom and the propionic acid ester group
Properties
IUPAC Name |
methyl 3-(5-bromo-3,4-dihydro-1H-isoquinolin-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-17-13(16)6-8-15-7-5-11-10(9-15)3-2-4-12(11)14/h2-4H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJPLZGMFTXAAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCC2=C(C1)C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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